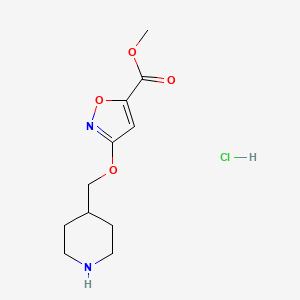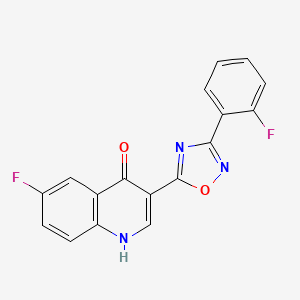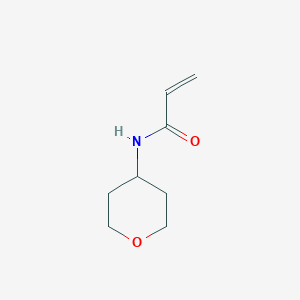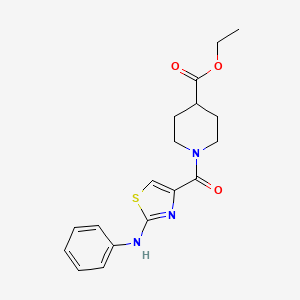
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide is an organic compound with a complex structure that includes a chloro group, a cyclobutylmethyl group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. For instance, the synthesis might begin with the chlorination of an acetamide precursor, followed by the introduction of the cyclobutylmethyl and hydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production might also involve continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide
- 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide
- 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxyphenyl)acetamide
Uniqueness
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutylmethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, setting it apart from similar compounds.
Propiedades
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-13(17)15(9-10-3-1-4-10)11-5-2-6-12(16)7-11/h2,5-7,10,16H,1,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXISVYFSHAQDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)


![3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2727566.png)

![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2727568.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2727569.png)



![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)
![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
